

An In-depth Technical Guide to Pentamethylethanol

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Compound of Interest

Compound Name: 2,3,3-Trimethyl-2-butanol

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Introduction

Pentamethylethanol, a sterically hindered primary alcohol, is a specialty chemical with potential applications in organic synthesis and materials science. Its highly branched structure imparts unique physical and chemical properties, making it a subject of interest for researchers exploring molecular design and reactivity. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, a representative synthetic protocol, and analytical characterization.

Nomenclature and Identification

The compound commonly referred to as pentamethylethanol is systematically named according to IUPAC nomenclature to avoid ambiguity in scientific literature.

- IUPAC Name: 2,2,3,3-tetramethylbutan-1-ol[1][2]
- Synonyms: 2,2,3,3-TETRAMETHYL-1-BUTANOL, Pentamethylethanol
- CAS Number: 66576-24-7[1][2]
- Molecular Formula: C₈H₁₈O[1][2]



Physicochemical Properties

The quantitative physicochemical properties of 2,2,3,3-tetramethylbutan-1-ol are summarized in Table 1. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source
Molecular Weight	130.23 g/mol	[1]
Boiling Point	170.96 °C (estimated)	ChemicalBook
Melting Point	150 °C	ChemicalBook
Density	0.8414 g/cm³ (estimated)	ChemicalBook
Refractive Index	1.4020 (estimated)	ChemicalBook
InChIKey	OCTRJUXIYWWVAR- UHFFFAOYSA-N	[1][2]
Canonical SMILES	CC(C)(C)C(C)(C)CO	[1]

Synthesis of 2,2,3,3-tetramethylbutan-1-ol

Due to the significant steric hindrance around the carbonyl group of the logical precursor, 3,3-dimethyl-2-butanone (pinacolone), its conversion to 2,2,3,3-tetramethylbutan-1-ol presents a challenge. A plausible, though not explicitly documented in detailed public literature, approach is the reduction of the corresponding aldehyde, 2,2,3,3-tetramethylbutanal. A comprehensive multi-step synthesis is outlined below, starting from pinacolone.

Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure based on established organic chemistry principles for the synthesis of sterically hindered alcohols.

Step 1: Wittig Reaction for Chain Extension

Objective: To convert the ketone (pinacolone) to an alkene with an additional carbon atom.



Reagents:

- Methoxymethyl)triphenylphosphonium chloride
- Strong base (e.g., n-butyllithium or sodium hydride)
- 3,3-dimethyl-2-butanone (pinacolone)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon),
 suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to form the ylide (a deep red or orange color is typically observed).
- After stirring for 30-60 minutes at 0 °C, add a solution of pinacolone in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Quench the reaction by the slow addition of water.
- Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude vinyl ether.

Step 2: Hydrolysis of the Vinyl Ether

- Objective: To convert the vinyl ether to the corresponding aldehyde.
- Reagents:
 - Crude vinyl ether from Step 1



- Aqueous acidic solution (e.g., 1M HCl)
- Tetrahydrofuran (THF)

Procedure:

- Dissolve the crude vinyl ether in a mixture of THF and aqueous acid.
- Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
- Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude 2,2,3,3-tetramethylbutanal.

Step 3: Reduction of the Aldehyde

- Objective: To reduce the aldehyde to the primary alcohol, 2,2,3,3-tetramethylbutan-1-ol.
- · Reagents:
 - Crude 2,2,3,3-tetramethylbutanal from Step 2
 - Reducing agent (e.g., sodium borohydride)
 - Methanol or ethanol

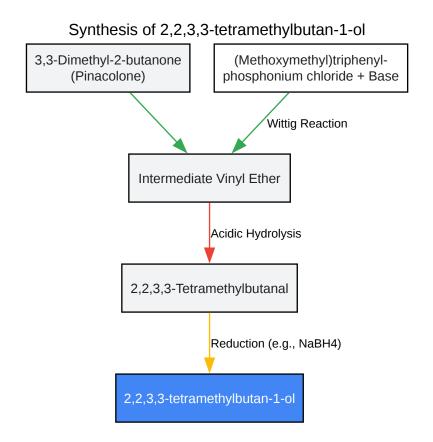
Procedure:

- Dissolve the crude aldehyde in methanol and cool the solution to 0 °C in an ice bath.
- Add sodium borohydride portion-wise, controlling the temperature.
- After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
- Quench the reaction by the slow addition of water.



- Remove the bulk of the alcohol solvent under reduced pressure.
- Extract the aqueous residue with diethyl ether.
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2,2,3,3-tetramethylbutan-1-ol.
- Purify the final product by recrystallization or sublimation.

Synthesis Workflow Diagram



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Caption: A representative multi-step synthesis workflow for 2,2,3,3-tetramethylbutan-1-ol.

Analytical Characterization

The structural elucidation and purity assessment of 2,2,3,3-tetramethylbutan-1-ol would be performed using standard analytical techniques. While specific spectra for this compound are



not widely published, the expected characteristics can be inferred from its structure and data from analogous compounds like 2,2,3,3-tetramethylbutane.[3]

Technique	Expected Observations
¹ H NMR	A singlet integrating to 9H for the tert-butyl group, a singlet integrating to 6H for the two methyl groups, a singlet for the CH ₂ group, and a broad singlet for the hydroxyl proton.
¹³ C NMR	Signals for the quaternary carbons, the methyl carbons, the methylene carbon, and the carbon bearing the hydroxyl group.
IR Spectroscopy	A broad absorption band in the region of 3200-3600 cm ⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching bands around 2850-3000 cm ⁻¹ .
Mass Spectrometry	A molecular ion peak (M ⁺) would be expected, although it may be weak. Fragmentation would likely involve the loss of a methyl group or other alkyl fragments.

Applications in Research and Development

The highly hindered nature of 2,2,3,3-tetramethylbutan-1-ol makes it an interesting candidate for several specialized applications:

- Chemical Synthesis: It can serve as a bulky nucleophile or as a precursor to other sterically demanding molecules. The neopentyl-like backbone can confer increased thermal and chemical stability to its derivatives.
- Materials Science: As a monomer or additive in polymer synthesis, it could be used to modify polymer properties, such as increasing the glass transition temperature or altering solubility.
- Drug Development: While direct biological activity is not documented, its derivatives could be explored as non-metabolizable linkers or as bulky protecting groups in the synthesis of



complex pharmaceutical agents. The steric bulk can be used to control the conformation of a molecule or to block specific metabolic pathways.

Conclusion

Pentamethylethanol, or 2,2,3,3-tetramethylbutan-1-ol, is a unique chemical entity whose utility is intrinsically linked to its sterically congested structure. This guide has provided a foundational understanding of its properties, a plausible synthetic route, and potential areas of application. Further research into scalable and efficient synthetic methods will be crucial for unlocking the full potential of this and related sterically hindered molecules for the scientific and industrial communities.

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